6-Chloro-1,2,3,4-tetrahydrocyclopenta[b]indole
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Overview
Description
6-Chloro-1,2,3,4-tetrahydrocyclopenta[b]indole is a heterocyclic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This compound, with the molecular formula C11H10ClN, is characterized by a chloro substituent at the 6th position of the tetrahydrocyclopenta[b]indole structure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-1,2,3,4-tetrahydrocyclopenta[b]indole can be achieved through several methods. One common approach involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react in the presence of an acid catalyst like methanesulfonic acid under reflux conditions . The reaction yields the desired indole derivative in good yield.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale Fischer indole synthesis, optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the efficient conversion of starting materials to the target compound .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-1,2,3,4-tetrahydrocyclopenta[b]indole undergoes various chemical reactions, including:
Substitution: It can undergo substitution reactions, particularly at the chloro substituent, with nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Pd/C and hydrogen gas are commonly used for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Scientific Research Applications
6-Chloro-1,2,3,4-tetrahydrocyclopenta[b]indole has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-Chloro-1,2,3,4-tetrahydrocyclopenta[b]indole involves its interaction with various molecular targets. The chloro substituent can influence the compound’s binding affinity to specific enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context in which the compound is studied .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydrocyclopenta[b]indole: Lacks the chloro substituent and has different reactivity and biological activity.
7-Chloro-1,2,3,4-tetrahydrocyclopenta[b]indole: Similar structure but with the chloro substituent at the 7th position, leading to different chemical and biological properties.
Uniqueness
Properties
Molecular Formula |
C11H10ClN |
---|---|
Molecular Weight |
191.65 g/mol |
IUPAC Name |
6-chloro-1,2,3,4-tetrahydrocyclopenta[b]indole |
InChI |
InChI=1S/C11H10ClN/c12-7-4-5-9-8-2-1-3-10(8)13-11(9)6-7/h4-6,13H,1-3H2 |
InChI Key |
AOYGKVGVASVOEW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)NC3=C2C=CC(=C3)Cl |
Origin of Product |
United States |
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